Ergocristine

Overview

Description

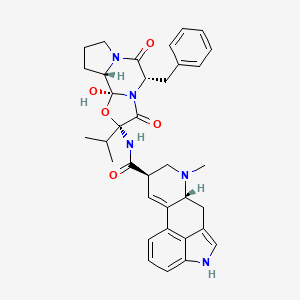

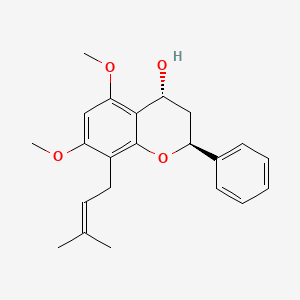

Ergocristine is an ergopeptine and one of the ergot alkaloids, which are naturally occurring compounds produced by fungi of the genus Claviceps . These alkaloids have significant pharmacological effects due to their structural similarity to neurotransmitters . This compound has been federally regulated since February 24, 2010, due to its potential use as a precursor in the illicit production of lysergic acid diethylamide (LSD) .

Scientific Research Applications

Ergocristine has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of other ergot alkaloids and related compounds.

Biology: Studied for its effects on neurotransmitter systems and potential therapeutic applications.

Medicine: Investigated for its potential use in treating conditions such as migraines and vascular disorders.

Industry: Utilized in the production of pharmaceuticals and as a research tool in various biochemical studies.

Safety and Hazards

Future Directions

Recent advances in the analysis of ergot alkaloids like Ergocristine involve the use of ultra-high performance liquid chromatography coupled to tandem mass spectrometry for accurate quantification . This could lead to better detection and control of ergot alkaloid contamination in food and feed products .

Mechanism of Action

Target of Action

Ergocristine, an ergopeptine and one of the ergot alkaloids , primarily targets alpha 2-adrenoceptors and alpha 1-adrenoceptors . It acts as an agonist for alpha 2-adrenoceptors and an antagonist for alpha 1-adrenoceptors . These receptors play a crucial role in the regulation of neurotransmitter release, particularly norepinephrine, in the central and peripheral nervous system .

Mode of Action

This compound interacts with its targets by binding to the alpha 2-adrenoceptors and alpha 1-adrenoceptors . This binding leads to the regulation of glutamate uptake and dopamine release . The interaction with these receptors results in changes in neurotransmitter release, which can affect various physiological processes, including blood pressure regulation, pain modulation, and cognitive functions .

Biochemical Pathways

The biosynthetic pathways to this compound start with the prenylation of L-tryptophan in an SN1 fashion with dimethylallyl pyrophosphate (DMAPP) . DMAPP is derived from mevalonic acid. This reaction is catalyzed by a prenyltransferase enzyme named FgaPT2 in Aspergillus fumigatus . The downstream effects of this pathway involve the production of various ergot alkaloids, including this compound .

Pharmacokinetics

Like other ergot alkaloids, it is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, storage conditions such as temperature and time can affect the concentration of this compound in contaminated samples . This compound and ergocristinine may influence the change in total R and total S-epimer concentrations when exposed to the various time and temperatures . Therefore, proper storage conditions are essential to maintain the efficacy and stability of this compound .

Biochemical Analysis

Biochemical Properties

Ergocristine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with adrenergic receptors, where this compound acts as an agonist or antagonist depending on the receptor subtype. This interaction influences the release of neurotransmitters and modulates vascular tone . Additionally, this compound binds to dopamine receptors, affecting dopamine-mediated pathways and influencing neurological functions .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce vasoconstriction by acting on smooth muscle cells in blood vessels, leading to reduced blood flow . It also affects gene expression by interacting with nuclear receptors, thereby altering the transcription of specific genes involved in cellular metabolism and growth .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to adrenergic and dopamine receptors, leading to the activation or inhibition of these receptors . This binding alters the downstream signaling pathways, resulting in changes in cellular responses. Additionally, this compound can inhibit certain enzymes involved in neurotransmitter synthesis, further modulating cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound induces a sustained vascular contractile response, which can last for several hours after exposure . The stability and degradation of this compound are also important factors, as the compound can undergo epimerization and degradation under certain conditions . Long-term exposure to this compound can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce mild vasoconstriction and modulate neurotransmitter release . At higher doses, this compound can cause severe vasoconstriction, leading to tissue necrosis and gangrene . Additionally, high doses of this compound can result in toxic effects, such as reduced reproductive performance and impaired milk production in livestock .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and detoxification . The metabolic pathways of this compound include hydroxylation, demethylation, and conjugation reactions, which lead to the formation of various metabolites . These metabolic processes can affect the bioavailability and toxicity of this compound in the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can bind to plasma proteins, facilitating its transport in the bloodstream . Additionally, this compound can interact with specific transporters and binding proteins, influencing its localization and accumulation in different tissues . The distribution of this compound is also affected by its lipophilicity, which allows it to cross cell membranes and reach intracellular targets .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and cell membrane . Its localization is influenced by targeting signals and post-translational modifications, which direct it to specific organelles . The subcellular distribution of this compound can affect its interactions with biomolecules and its overall pharmacological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ergocristine can be synthesized through the extraction of ergot alkaloids from the sclerotia of Claviceps purpurea . The extraction process typically involves the use of solvents such as aqueous acetone . The sclerotia are harvested and milled, followed by multiple extractions with the solvent under controlled conditions (e.g., 20°C for 1 hour with stirring) .

Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of Claviceps purpurea on rye or other suitable substrates . The sclerotia are then harvested and processed to extract the alkaloids. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to purify and isolate this compound from other ergot alkaloids .

Chemical Reactions Analysis

Types of Reactions: Ergocristine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions:

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

Substitution: Substitution reactions often involve reagents such as halogens or alkylating agents under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of this compound .

Comparison with Similar Compounds

- Ergotamine

- Ergocryptine

- Ergosine

- Ergoclavine

- Chanoclavine

Ergocristine’s unique properties make it a valuable compound for research and therapeutic applications, setting it apart from other ergot alkaloids .

Properties

IUPAC Name |

N-(7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H39N5O5/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34/h4-7,9-12,16,18,20,23,27-29,36,44H,8,13-15,17,19H2,1-3H3,(H,37,41) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEFIYUQVAZFDEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H39N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

609.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511-08-0 | |

| Record name | Ergocristine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ergocristine interact with α-adrenergic receptors?

A1: this compound demonstrates a complex interaction with α-adrenergic receptors. It acts as an agonist at α2-adrenergic receptors, leading to vasoconstriction. Conversely, it acts as an antagonist at α1-adrenergic receptors. [] This dual activity contributes to its diverse effects on vascular tone. []

Q2: Can the vascular contractile effects of this compound be blocked?

A2: Yes, the noncompetitive α-adrenergic antagonist phenoxybenzamine has been shown to attenuate the sustained arterial contraction induced by both the R- and S-epimers of this compound in ex vivo studies. []

Q3: How does this compound affect prolactin secretion?

A3: this compound effectively blocks prolactin secretion. In male rats with pituitary grafts, a single injection of this compound rapidly decreased the elevated prolactin levels, mimicking the endogenous prolactin decay curve. This indicates a direct and rapid inhibitory effect on prolactin release. []

Q4: Are there ultrastructural changes in mammotrophs associated with this compound's effect on prolactin?

A4: Yes, administration of this compound induces rapid ultrastructural changes in mammotrophs, including increased secretory granules, peripheral relocation of rough endoplasmic reticulum, and increased “intracellular bodies” associated with secretory granules. These changes are thought to be linked to the inhibition of prolactin secretion. []

Q5: Does this compound affect other neurotransmitter systems in the brain?

A5: Yes, in vitro studies show that this compound and some other ergot alkaloids inhibit dopamine-stimulated adenylate cyclase activity in rat striatal and nucleus accumbens homogenates. These brain regions are rich in dopaminergic neurons, suggesting that this compound may influence dopaminergic neurotransmission. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C35H39N5O5, and its molecular weight is 609.70 g/mol.

Q7: Is there spectroscopic data available for this compound?

A7: Yes, spectroscopic techniques like UV-Vis spectrophotometry and mass spectrometry are commonly employed to characterize and quantify this compound. [, , , , ] These techniques provide valuable information about its structure and purity. []

Q8: What is the stability of this compound in different solvents?

A8: this compound's stability varies depending on the solvent, temperature, and storage duration. Generally, it is less stable and prone to epimerization compared to the simpler ergot alkaloid, ergometrine. [] This highlights the importance of careful solvent selection and storage conditions when working with this compound.

Q9: Is this compound stable in biological matrices?

A9: The stability of this compound in biological matrices, like cereal extracts, can vary depending on the specific matrix, storage temperature, and duration. Generally, extracts are recommended to be analyzed promptly or stored at low temperatures to minimize degradation and epimerization. [] This is crucial for accurate quantification of this compound levels in biological samples.

Q10: Does this compound possess any known catalytic properties?

A10: Based on the provided research articles, there is no mention of this compound exhibiting catalytic properties. Its applications primarily stem from its pharmacological activities.

Q11: Have there been any computational studies on this compound?

A11: While the provided research doesn't explicitly mention computational studies on this compound itself, there's mention of using ion mobility-mass spectrometry to determine collision cross section (CCS) values for ergot alkaloid epimers, including this compound. These values were compared to those predicted by machine-learning models, contributing to their identification. []

Q12: How do structural modifications of the ergot alkaloid molecule affect its activity?

A12: Structural modifications, particularly in the peptide portion of the ergot alkaloid molecule, can significantly affect its pharmacological activity, potency, and receptor binding affinities. For example, the presence of D-proline in the related alkaloid ergocristam influences its conformation, making it resistant to further enzymatic hydroxylation. []

Q13: Are there regulations regarding the acceptable levels of this compound in food and feed?

A13: Yes, regulatory bodies like the European Food Safety Authority (EFSA) have established guidance and maximum levels for ergot alkaloids, including this compound, in food and feed to mitigate risks to human and animal health. [] These regulations highlight the importance of monitoring and controlling this compound contamination in agricultural products.

Q14: Are there known mechanisms of resistance to this compound?

A14: The provided research primarily focuses on this compound's effects and does not delve into mechanisms of resistance.

Q15: What are the known toxicological effects of this compound?

A15: this compound, like other ergot alkaloids, is known for its vasoconstrictive properties and can cause ergotism, a serious condition characterized by gangrene, convulsions, and hallucinations. [, , ] The severity of effects depends on the dose and duration of exposure.

Q16: Are there differences in the toxicity of this compound between species?

A16: Yes, different species can exhibit varying sensitivities to ergot alkaloids. For instance, a study comparing piglets and chickens found that piglets were more susceptible to the adverse effects of ergot-contaminated feed than chickens. [] This highlights the importance of considering species-specific sensitivities when assessing the toxicological risks of this compound.

Q17: What analytical methods are commonly used for the detection and quantification of this compound?

A17: Several analytical techniques are employed for the detection and quantification of this compound, including:

- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with fluorescence detection or mass spectrometry, is a widely used technique for separating and quantifying this compound in various matrices. [, , , , ]

- Thin-Layer Chromatography (TLC): TLC is a simpler and more cost-effective method for separating and identifying this compound. [, , ]

- Enzyme-Linked Immunosorbent Assay (ELISA): ELISA methods have been developed for the detection of ergot alkaloids, including this compound, in various matrices. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

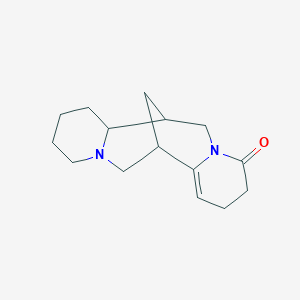

![5-Propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline](/img/structure/B1195395.png)

![2,3,14-Trihydroxy-10,13-dimethyl-1,2,3,4,5,9,11,12,15,16-decahydrocyclopenta[a]phenanthrene-6,17-dione](/img/structure/B1195407.png)

![5-[2-(5-Methoxycarbonyl-2-thiophenyl)butan-2-yl]-2-thiophenecarboxylic acid methyl ester](/img/structure/B1195409.png)